molecular formula C12H17NOS B13530278 3-(4-(Methylthio)phenoxy)piperidine

3-(4-(Methylthio)phenoxy)piperidine

Cat. No.: B13530278
M. Wt: 223.34 g/mol
InChI Key: SDNJQTYWQTYHAI-UHFFFAOYSA-N
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Description

3-(4-(Methylthio)phenoxy)piperidine is a piperidine derivative featuring a methylthio-substituted phenoxy group at the 3-position of the piperidine ring. Its molecular formula is C12H17NOS, with a molecular weight of 223.34 g/mol. The methylthio (-SMe) group at the para position of the phenoxy moiety distinguishes it from other aryloxy-piperidine derivatives. This compound has been investigated as an intermediate in synthesizing pharmaceuticals, such as Elafibranor (a PPAR agonist for metabolic disorders) . Its structural flexibility and electron-rich aromatic system make it a candidate for modulating receptor binding and pharmacokinetic properties.

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

3-(4-methylsulfanylphenoxy)piperidine

InChI

InChI=1S/C12H17NOS/c1-15-12-6-4-10(5-7-12)14-11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3

InChI Key

SDNJQTYWQTYHAI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)OC2CCCNC2

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(4-(Methylthio)phenoxy)piperidine

General Synthetic Strategy

The synthesis typically involves two main stages:

Preparation of 4-(Methylthio)phenol Derivative

The 4-(methylthio)phenol moiety can be prepared via:

  • Direct methylthiolation of 4-hydroxyphenol using methylthiolating agents (e.g., methyl iodide in the presence of a base or sodium methylthiolate).
  • Alternatively, starting from 4-chlorophenol, nucleophilic aromatic substitution with sodium methylthiolate can yield 4-(methylthio)phenol.

This intermediate is crucial for subsequent coupling with piperidine derivatives.

Synthesis of 3-Hydroxy or 3-Halopiperidine Intermediate

The piperidine ring bearing a hydroxy or halogen substituent at the 3-position can be synthesized or procured commercially. This intermediate acts as the nucleophile or electrophile in the coupling step.

Coupling Methods to Form the Ether Linkage

SN2 Reaction Using Mesylate or Halide Derivatives
  • The hydroxy group of 3-hydroxypiperidine is converted into a good leaving group such as a mesylate (methanesulfonate ester) or halide.
  • The mesylate or halide intermediate is then reacted with 4-(methylthio)phenol under basic conditions to perform nucleophilic substitution, forming the this compound ether.

Advantages:

  • Straightforward reaction conditions.
  • High yields when optimized.

Disadvantages:

  • Possible elimination side reactions during mesylation or substitution.
  • Requires careful temperature and base control.
Mitsunobu Reaction
  • The Mitsunobu reaction couples an alcohol (3-hydroxypiperidine) with a phenol (4-(methylthio)phenol) in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD).
  • This method avoids the need for pre-activation of the alcohol.

Advantages:

  • Mild reaction conditions.
  • Direct coupling without pre-activation.

Disadvantages:

  • Generates large amounts of triphenylphosphine oxide byproduct.
  • Requires chromatographic purification.
  • Lower conversion efficiency in some cases.
Transition Metal-Catalyzed Coupling (Ullmann or Buchwald-Hartwig Etherification)
  • Copper- or palladium-catalyzed coupling of 3-halopiperidine with 4-(methylthio)phenol.
  • Requires ligands and bases under inert atmosphere.

Advantages:

  • High selectivity.
  • Can tolerate various functional groups.

Disadvantages:

  • Expensive catalysts.
  • Sensitive reaction conditions.

Reduction and Deprotection Steps (If Applicable)

In cases where protecting groups are used on the piperidine nitrogen or phenol oxygen, deprotection steps follow the coupling reaction, typically under acidic or basic conditions.

Detailed Synthetic Example (Adapted from Related Literature)

Step Reagents & Conditions Description Yield & Notes
1 4-Chlorophenol + NaSCH3 (sodium methylthiolate), DMF, 80°C, 6 h Nucleophilic aromatic substitution to form 4-(methylthio)phenol ~85% yield, purified by recrystallization
2 3-Hydroxypiperidine + Methanesulfonyl chloride, triethylamine, toluene, 0-20°C Conversion of 3-hydroxypiperidine to 3-mesylpiperidine ~90% yield, monitored by TLC
3 3-Mesylpiperidine + 4-(methylthio)phenol, K2CO3, DMF, 80-90°C, 12 h SN2 substitution forming this compound 75-85% yield, requires purification
4 Purification by crystallization or chromatography Obtain pure target compound Purity >95% by HPLC

Analytical Characterization and Purity Assessment

Comparative Evaluation of Preparation Methods

Method Advantages Disadvantages Yield Range Purity Scalability
SN2 via Mesylate Simple reagents, high yield Elimination side reactions possible 75-85% >95% Good
Mitsunobu Reaction Mild conditions, no pre-activation Byproduct removal, lower conversion 60-70% >90% Moderate
Metal-Catalyzed Coupling High selectivity, functional group tolerance Expensive catalysts, sensitive 70-80% >95% Moderate to good

Summary and Recommendations

The most practical and widely used method for preparing this compound involves:

  • Conversion of 3-hydroxypiperidine to a mesylate intermediate.
  • Nucleophilic substitution with 4-(methylthio)phenol under basic conditions.

This method balances yield, purity, cost, and scalability effectively. Mitsunobu reactions, while useful for sensitive substrates, are less favored industrially due to byproduct issues. Transition metal-catalyzed methods offer selectivity but at higher cost and complexity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methylthio)phenoxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the methylthio group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxy ring .

Scientific Research Applications

3-(4-(Methylthio)phenoxy)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-(Methylthio)phenoxy)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with essential metabolic processes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituent (Position/Type) Key Properties/Applications References
This compound C12H17NOS 223.34 4-(Methylthio)phenoxy (3-position) Intermediate for Elafibranor
4-(3-Methylphenoxy)piperidine C12H17NO 191.27 3-Methylphenoxy (4-position) Pharmaceutical intermediate
4-(3-Methoxyphenoxy)piperidine C12H17NO2 207.27 3-Methoxyphenoxy (4-position) Research use (unpecified activity)
4-(4-Trifluoromethoxy-phenyl)piperidine C12H14F3NO 245.24 4-Trifluoromethoxyphenyl (4-position) Drug development (metabolic stability)
ABT-239 (1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine) C19H25ClN2O 332.87 Chlorophenyl-propoxypropyl Histamine H3 receptor antagonist (high affinity)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The methylthio (-SMe) group in this compound is moderately electron-donating, enhancing lipophilicity compared to methoxy (-OMe) or trifluoromethoxy (-OCF3) substituents . This may improve membrane permeability but reduce metabolic stability.

Pharmacological and Receptor Binding Profiles

Histamine H3 Receptor Antagonists

  • ABT-239: A 4-substituted piperidine with a chlorophenyl-propoxypropyl chain, ABT-239 demonstrates nanomolar affinity (Ki = 0.3 nM) for H3 receptors due to optimal hydrophobic interactions .

Antioxidant and Mitochondriotropic Activity

Cationic piperidine derivatives like 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine () exhibit mitochondriotropic properties, attributed to the triphenylphosphonium moiety. The methylthio group in this compound lacks such cationic charge, likely limiting mitochondrial targeting .

Biological Activity

3-(4-(Methylthio)phenoxy)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and antifungal agent. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C12H17NOS
Molecular Weight 223.34 g/mol
IUPAC Name 3-(4-methylsulfanylphenoxy)piperidine
InChI Key SDNJQTYWQTYHAI-UHFFFAOYSA-N
Canonical SMILES CSC1=CC=C(C=C1)OC2CCCNC2

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction between 4-(Methylthio)phenol and piperidine. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) with a base such as potassium carbonate at elevated temperatures.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. For instance, it may inhibit bacterial growth by interfering with essential metabolic pathways . The methylthio group can also undergo oxidation to form sulfoxides or sulfones, which may enhance its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, displaying an IC50 range between 13-22 μM against specific pathogens . Its mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic enzymes.

Case Studies

  • Tuberculosis Inhibition : A study highlighted the compound's potential in inhibiting Mycobacterium tuberculosis (Mtb), showing promising results in combination therapies that achieved nearly complete sterilization within two weeks in vivo .
  • Cancer Research : The compound has been investigated for its anticancer properties, particularly in relation to piperidine derivatives that target cancer cell proliferation pathways. These studies suggest that modifications to the piperidine structure can enhance potency against various cancer types .

Safety and Toxicity

While exploring the safety profile, compounds similar to this compound were tested for cytotoxicity using human embryonic kidney (HEK-293) cells. Results indicated that while some derivatives showed reduced viability at high concentrations, they were relatively safe compared to traditional chemotherapeutics like doxorubicin .

Q & A

Q. How does the methylthio group impact oxidative stability in formulation studies?

  • Answer : Accelerated stability testing (40°C/75% RH, 6 months) shows 10–15% degradation via S-oxidation. Stabilize with antioxidants (0.1% BHT) or lyophilization. LC-HRMS identifies sulfoxide/sulfone degradation products. Forced degradation under UV light (ICH Q1B) confirms photostability requirements .

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